![molecular formula C12H10N2O5V B599345 Oxobis(picolinato)vanadium CAS No. 14049-90-2](/img/structure/B599345.png)
Oxobis(picolinato)vanadium
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Overview
Description
Oxobis(picolinato)vanadium, also known as VO(pyca)2, Vanadyl picolinate, and Bis(picolinato)oxovanadium, is an organometallic salt . It has a molecular formula of C12H8N2O5V and a molar mass of 311.15 .
Synthesis Analysis
The synthesis of Oxobis(picolinato)vanadium involves the use of 3,5-difluoropicolinic acid (HpicFF) and 3-hydroxypicolinic acid (H2hypic) in the presence or absence of pyridine (py), 4-(dimethylamino)pyridine (DMAP), and 1,10-phenanthroline (phen) .Molecular Structure Analysis
The spatial arrangement of the vanadium(V) complex possesses carboxylate oxygen atoms in a mutual trans orientation . The crystal structure represents the first crystallographic evidence for the formation of an isomer with two picolinato nitrogen atoms in a mutual trans position .Chemical Reactions Analysis
The original oxovanadium(IV) complexes have been identified to be an efficient catalyst for the CO2 cycloaddition reaction with epoxides resulting up to 100% cyclic carbonate products .Scientific Research Applications
Insulin-Mimetic and Antidiabetic Activities : Bis(picolinato)oxovanadium(IV) [VO(pa)2] has shown excellent in vitro insulinomimetic and in vivo antidiabetic activities in type 1-like diabetic rats. This compound has been useful for studying structure-activity relationships at both in vitro and in vivo levels, producing many significant results (Sakurai, 2007).
Biological Interactions and Efficacy : Studies have shown that some bis(picolinato)oxovanadium(IV) still exist in organs as a minor species, suggesting that the picolinate ligand helps prevent VO2+ from being converted into inactive amine-coordinated species (Fukui et al., 1999).
Antitumor Properties : Oxobis(phenyl-1,3-butanedione) vanadium(IV) complexes have demonstrated potential as drug candidates for the treatment of cancer, showing cytotoxicity values significantly greater than cisplatin in A549 lung carcinoma cells, while being non-toxic towards normal cell types (Zegke et al., 2019).
Synthesis and Structural Characterization : The synthesis and structural elucidation of various vanadium(V) and zinc(II) complexes with picolinato and other ligands have been explored, with the crystal structures of numerous complexes being determined. These studies contribute to understanding the spatial arrangements and potential insulino-mimetic activities of these compounds (Koleša-Dobravc et al., 2018).
Catalytic and Oxidative Applications : Oxobis(picolinato)vanadium compounds have also been utilized in catalytic and oxidative processes. For instance, they have been involved in the selective aerial oxidation of β-picoline to nicotinic acid, demonstrating their potential in catalytic applications (Srinivas et al., 2008).
Mechanism of Action
properties
IUPAC Name |
oxovanadium;pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO2.O.V/c2*8-6(9)5-3-1-2-4-7-5;;/h2*1-4H,(H,8,9);; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRISQIRIVKXKBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.O=[V] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5V |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14049-90-2 |
Source
|
Record name | Bis(picolinato)oxovanadium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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